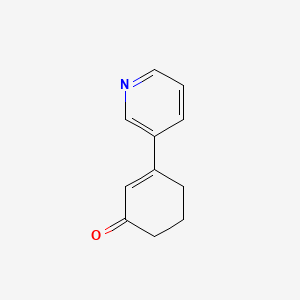

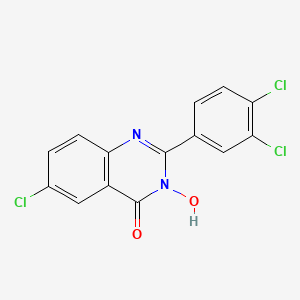

![molecular formula C24H23F3N2O2 B2977616 N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-42-7](/img/structure/B2977616.png)

N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyridine derivative with a trifluoromethyl group and a tert-butyl group attached to the benzyl group. Pyridine derivatives are often used in pharmaceuticals and agrochemicals due to their wide range of biological activities .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the pyridine ring. The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis

The compound could potentially undergo various organic reactions. For example, the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide plays a significant role in the synthesis of polymers, demonstrating its utility in producing materials with exceptional properties. For instance, the compound has been utilized in the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units, leading to materials that are noncrystalline, highly soluble in polar solvents, and capable of forming transparent, flexible, and tough films. These polymers exhibit high glass transition temperatures and excellent thermal stability, which makes them suitable for various advanced applications (Hsiao, Yang, & Chen, 2000; Liaw, Liaw, & Chen, 2000).

Reductive Cleavage of Aromatic Carboxamides

The reductive cleavage of aromatic carboxamides, including those derived from pyridine and related structures, showcases another application of this compound. It has been shown that tert-butyl acylcarbamates undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, leading to nearly quantitative yields of Boc-protected (benzyl)amine. This method represents a gentle and efficient approach for the cleavage of amides, further illustrating the compound's versatility in organic synthesis (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Chemical Synthesis and Modifications

The compound has also been employed in chemical synthesis and modifications, exemplified by its use in generating a variety of structurally diverse molecules. For example, nucleophilic substitutions and radical reactions of phenylazocarboxylates demonstrate the compound's utility in creating modified aromatic structures through both nucleophilic and radical pathways. These reactions enable the synthesis of azocarboxamides and the modification of the benzene ring, highlighting the compound's applicability in complex organic transformations (Jasch, Höfling, & Heinrich, 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-tert-butylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O2/c1-23(2,3)17-10-12-19(13-11-17)28-21(30)20-5-4-14-29(22(20)31)15-16-6-8-18(9-7-16)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWAGBNZVGSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

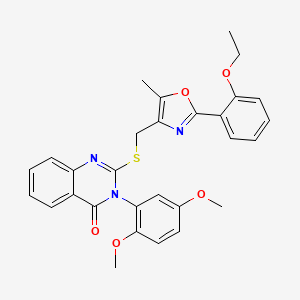

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)

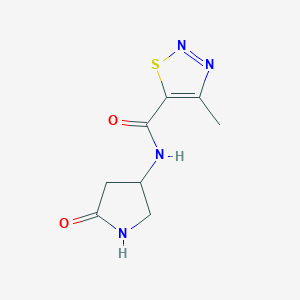

![N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2977549.png)

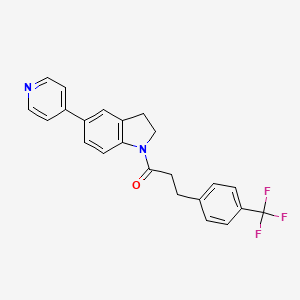

![5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2977550.png)

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)